2-cyano-N-heptylacetamide
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Overview
Description
2-cyano-N-heptylacetamide is an organic compound with the molecular formula C10H18N2O It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-heptylacetamide typically involves the cyanoacetylation of heptylamine with cyanoacetic acid or its derivatives. One common method includes the reaction of heptylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-heptylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can engage in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, dimethylformamide (DMF).
Catalysts: Triethylamine, dicyclohexylcarbodiimide (DCC).
Major Products Formed
Heterocyclic Compounds: Reaction with hydrazonoyl chloride can yield aminopyrazole derivatives.
Substituted Amides: Reaction with various amines can produce substituted amides.
Scientific Research Applications
2-cyano-N-heptylacetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its ability to form bioactive molecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-cyano-N-heptylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s ability to form hydrogen bonds and participate in condensation reactions makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-nitrophenyl)acetamide
- 2-cyano-N-(2-pyridyl)acetamide
Uniqueness
2-cyano-N-heptylacetamide is unique due to its heptyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring lipophilic characteristics compared to its analogs with shorter or more polar substituents .
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research and development.
Properties
IUPAC Name |
2-cyano-N-heptylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-3-4-5-6-9-12-10(13)7-8-11/h2-7,9H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWGIMFYYVRCCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405209 |
Source
|
Record name | 2-cyano-N-heptylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52493-38-6 |
Source
|
Record name | 2-cyano-N-heptylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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